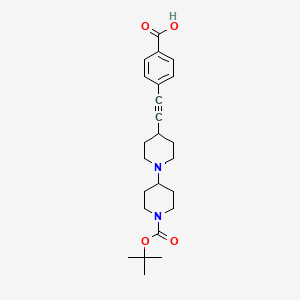

Boc-bipiperidine-ethynylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C24H32N2O4 |

|---|---|

Poids moléculaire |

412.5 g/mol |

Nom IUPAC |

4-[2-[1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidin-4-yl]ethynyl]benzoic acid |

InChI |

InChI=1S/C24H32N2O4/c1-24(2,3)30-23(29)26-16-12-21(13-17-26)25-14-10-19(11-15-25)5-4-18-6-8-20(9-7-18)22(27)28/h6-9,19,21H,10-17H2,1-3H3,(H,27,28) |

Clé InChI |

CKVUNMOAVOFHIQ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)C#CC3=CC=C(C=C3)C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Structural Analysis of Boc-bipiperidine-ethynylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of tert-butyl 1'-(4-ethynylbenzoyl)-[4,4'-bipiperidine]-1-carboxylate, a key bifunctional linker molecule commonly referred to as Boc-bipiperidine-ethynylbenzoic acid. This compound plays a critical role in the development of Proteolysis Targeting Chimeras (PROTACs), particularly in the synthesis of advanced androgen receptor (AR) degraders such as ARD-61. Its unique architecture, featuring a Boc-protected bipiperidine core coupled with an ethynylbenzoic acid moiety, allows for the strategic connection of a target protein ligand and an E3 ligase ligand.

Core Structural Features

The molecule's structure is characterized by three key components:

-

Boc-protected Bipiperidine: This saturated heterocyclic system provides a rigid and defined scaffold, influencing the spatial orientation of the linked proteins. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthesis and allows for selective deprotection when required.

-

Ethynyl Group: The terminal alkyne functionality serves as a versatile handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This enables the efficient and specific conjugation of the linker to a molecule bearing an azide (B81097) group.

-

Benzoic Acid Moiety: This aromatic carboxylic acid derivative provides a point of attachment to one of the protein-binding ligands, typically through an amide bond formation.

The precise arrangement of these functional groups is crucial for the efficacy of the resulting PROTAC, as it dictates the geometry of the ternary complex formed between the target protein, the E3 ligase, and the PROTAC itself.

Physicochemical and Spectroscopic Data

| Property | Value | Source/Method |

| Molecular Formula | C₂₇H₃₆N₂O₃ | Calculated |

| Molecular Weight | 436.59 g/mol | Calculated |

| Appearance | White to off-white solid | Supplier Data |

| Solubility | Soluble in DMSO, Methanol | Supplier Data |

| CAS Number | 2316837-08-6 (for ARD-61) | Supplier Data |

Experimental Protocols

The synthesis of tert-butyl 1'-(4-ethynylbenzoyl)-[4,4'-bipiperidine]-1-carboxylate involves a multi-step process. The following is a generalized experimental protocol based on the synthesis of related compounds and the linker's incorporation into the PROTAC ARD-61.

Synthesis of tert-butyl 1'-(4-ethynylbenzoyl)-[4,4'-bipiperidine]-1-carboxylate

Step 1: Boc Protection of 4,4'-Bipiperidine (B102171)

-

To a solution of 4,4'-bipiperidine in a suitable solvent (e.g., dichloromethane (B109758) or a biphasic system with water and a base like sodium bicarbonate), add di-tert-butyl dicarbonate (B1257347) (Boc₂O) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Perform an aqueous workup, extracting the product into an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl [4,4'-bipiperidine]-1-carboxylate.

Step 2: Amide Coupling with 4-Ethynylbenzoic Acid

-

Dissolve 4-ethynylbenzoic acid in an anhydrous aprotic solvent such as dichloromethane or dimethylformamide (DMF).

-

Add a coupling agent (e.g., HATU, HBTU, or EDC with HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

-

To this activated acid solution, add a solution of tert-butyl [4,4'-bipiperidine]-1-carboxylate from Step 1.

-

Stir the reaction mixture at room temperature for several hours to overnight until completion.

-

Perform an aqueous workup and purify the crude product by column chromatography on silica (B1680970) gel to afford the final compound, tert-butyl 1'-(4-ethynylbenzoyl)-[4,4'-bipiperidine]-1-carboxylate.

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure by analyzing the chemical shifts, coupling constants, and integration of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compound.

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression of protecting group chemistry and amide bond formation. This workflow is essential for ensuring the correct connectivity of the final product.

Caption: Synthetic route for this compound.

Role in PROTAC Signaling Pathway

In the context of a PROTAC such as ARD-61, this compound serves as the linker that connects the Androgen Receptor (AR) ligand to the Von Hippel-Lindau (VHL) E3 ligase ligand. This ternary complex formation is the critical step in initiating the degradation of the target protein.

Caption: Role of the linker in the PROTAC-mediated protein degradation pathway.

This technical guide provides a foundational understanding of the structural analysis of this compound. For more detailed experimental procedures and characterization data, researchers are encouraged to consult the supplementary information of publications detailing the synthesis of PROTACs utilizing this linker.

Boc-bipiperidine-ethynylbenzoic acid CAS number and identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((1'-(tert-butoxycarbonyl)-[1,4'-bipiperidin]-4-yl)ethynyl)benzoic acid, a bifunctional linker molecule critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its identification, chemical properties, and its role in the synthesis of advanced therapeutic agents. Included are detailed experimental protocols for its synthesis and characterization, alongside structured data tables and visualizations to facilitate its application in research and drug development.

Chemical Identification and Properties

4-((1'-(tert-butoxycarbonyl)-[1,4'-bipiperidin]-4-yl)ethynyl)benzoic acid, a key building block in PROTAC development, is identified by the CAS Number: 2308497-81-4 . This linker is integral to the structure of advanced therapeutic agents such as the androgen receptor (AR) degrader, ARD-61.[1] Its structure incorporates a Boc-protected bipiperidine moiety, providing a specific spatial orientation, and an ethynylbenzoic acid group, which allows for covalent linkage to other molecular components.

| Identifier | Value |

| CAS Number | 2308497-81-4 |

| Molecular Formula | C26H36N2O4 |

| Molecular Weight | 456.58 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

Synthesis and Purification

The synthesis of Boc-bipiperidine-ethynylbenzoic acid is a multi-step process that typically involves the coupling of a protected bipiperidine derivative with a benzoic acid derivative. A common synthetic route is a Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling to synthesize the title compound.

Materials:

-

tert-butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate

-

4-iodobenzoic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine (B128534) or diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF))

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate and 4-iodobenzoic acid.

-

Add the anhydrous solvent, followed by the base.

-

Degas the solution with the inert gas for 15-20 minutes.

-

Add the palladium catalyst and copper(I) iodide to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with an aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification Protocol: High-Performance Liquid Chromatography (HPLC)

The crude product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Typical HPLC Conditions:

-

Column: C18 stationary phase

-

Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile (B52724) (with 0.1% trifluoroacetic acid or formic acid).

-

Detection: UV at 254 nm and 280 nm.

Analytical Characterization

The identity and purity of this compound are confirmed using various analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the Boc group, the bipiperidine rings, and the aromatic protons of the benzoic acid moiety. |

| ¹³C NMR | Resonances for the carbonyl carbon of the Boc group and benzoic acid, the quaternary carbons of the ethynyl (B1212043) group, and the carbons of the bipiperidine and aromatic rings. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

Application in PROTAC Synthesis: The Case of ARD-61

This compound is a crucial linker in the synthesis of the PROTAC androgen receptor (AR) degrader, ARD-61.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

In ARD-61, this linker connects the von Hippel-Lindau (VHL) E3 ligase-binding moiety to the AR-binding ligand. The specific length and rigidity of the bipiperidine structure are critical for optimizing the formation of the ternary complex between AR, ARD-61, and VHL, which is essential for efficient AR degradation.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Mechanism of Action of ARD-61

Caption: Mechanism of action of the ARD-61 PROTAC.

References

An In-Depth Technical Guide on the Mechanism of Action of Boc-bipiperidine-ethynylbenzoic Acid as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of the molecule's efficacy, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the mechanism of action of Boc-bipiperidine-ethynylbenzoic acid, a linker utilized in the highly potent Androgen Receptor (AR) degrader, ARD-61. We will delve into its role in facilitating the formation of a productive ternary complex, present quantitative data on its performance, and provide detailed experimental protocols for the characterization of PROTACs employing this linker.

Introduction: The Central Role of the Linker in PROTACs

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC-mediated protein degradation.[1] The linker is not merely a passive spacer but an active contributor to the molecule's biological activity, influencing the geometry and stability of this ternary complex.[3] The choice of linker can significantly impact a PROTAC's degradation efficiency (DC50 and Dmax), selectivity, and overall druggability.

This compound: A Linker for Potent Androgen Receptor Degradation

This compound serves as a key structural component in the potent Androgen Receptor (AR) PROTAC degrader, ARD-61.[4][5] This linker is classified as a rigid, alkyl/ether-based linker.[4][6] The bipiperidine motif introduces a degree of rigidity to the linker, which can be advantageous for pre-organizing the PROTAC into a conformation favorable for ternary complex formation.[1][3] The ethynylbenzoic acid group provides a connection point for the E3 ligase ligand and can also contribute to the overall structural properties of the PROTAC.

Mechanism of Action in ARD-61

The PROTAC ARD-61 utilizes this compound to connect an AR antagonist to a von Hippel-Lindau (VHL) E3 ligase ligand.[7][8] The mechanism of action follows the canonical PROTAC pathway:

-

Ternary Complex Formation: ARD-61 simultaneously binds to the Androgen Receptor and the VHL E3 ligase, facilitated by the spatial and conformational properties imparted by the this compound linker. This results in the formation of a key AR-ARD-61-VHL ternary complex.[9]

-

Ubiquitination: The proximity induced by the ternary complex allows the VHL E3 ligase to catalyze the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the AR.

-

Proteasomal Degradation: The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to a reduction in total AR protein levels within the cell.[9] The ARD-61 molecule is subsequently released and can engage in further catalytic cycles of AR degradation.

Evidence from studies on ARD-61 confirms that its degradative activity is dependent on the ubiquitin-proteasome system. Pre-treatment of cells with a VHL ligand, a proteasome inhibitor (MG132), or a neddylation activating E1 enzyme inhibitor (MLN4924) has been shown to block ARD-61-induced AR degradation.[8]

Data Presentation: Quantitative Analysis of ARD-61

The efficacy of ARD-61, and by extension, the performance of the this compound linker, has been quantified in various AR-positive breast cancer cell lines.

Table 1: Androgen Receptor Degradation Efficacy of ARD-61 in Breast Cancer Cell Lines

| Cell Line | AR Degradation DC50 (nM) | Maximum Degradation (Dmax) | Reference |

| MDA-MB-453 | 0.44 | >90% | [2] |

| MCF-7 | 1.8 | >90% | [2] |

| BT-549 | 2.0 | >90% | [2] |

| HCC1428 | 2.4 | >90% | [2] |

| MDA-MB-415 | 3.0 | >90% | [2] |

| T47D | 0.17 | >95% | [10] |

| BT474 | 0.31 | >95% | [10] |

DC50 values were determined after a 6-hour treatment with ARD-61. Dmax was observed at concentrations around 100 nM.

Table 2: Anti-proliferative Activity of ARD-61 in Breast Cancer Cell Lines

| Cell Line | Cell Growth IC50 (nM) | Reference |

| MDA-MB-453 | 235 | [11] |

| HCC1428 | 121 | [11] |

| MCF-7 | 39 | [11] |

| BT-549 | 147 | [11] |

| MDA-MB-415 | 380 | [11] |

IC50 values were determined after a 7-day treatment with ARD-61.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of PROTACs. The following are protocols for key experiments cited in the characterization of ARD-61.

Synthesis of this compound and ARD-61

The synthesis of ARD-61 and its linker component, this compound, is described in the work by Han et al. (2019) in the Journal of Medicinal Chemistry. The synthesis involves multi-step organic chemistry procedures, and for a detailed, step-by-step protocol, it is essential to refer to the supporting information of the aforementioned publication. The general strategy involves the synthesis of the three individual components (AR ligand, VHL ligand, and the linker) followed by their sequential conjugation. The ethynyl (B1212043) group on the linker allows for a "click chemistry" reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC), with an azide-functionalized binding partner.[4][5]

Western Blot Analysis for Androgen Receptor Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[8][10]

-

Cell Culture and Treatment:

-

Plate AR-positive cells (e.g., MDA-MB-453, LNCaP) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of ARD-61 (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 6 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins on a polyacrylamide gel by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the Androgen Receptor overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the AR band intensity to the loading control.

-

Calculate the percentage of AR degradation relative to the vehicle control to determine DC50 and Dmax values.

-

Cell Viability Assay (WST-8/CCK-8)

This assay measures the effect of the PROTAC on cell proliferation and viability.[8]

-

Cell Seeding:

-

Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of ARD-61 for the desired duration (e.g., 7 days).

-

-

Assay Procedure:

-

Add WST-8 (or CCK-8) reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

-

Apoptosis Assay by Flow Cytometry

This protocol is for quantifying the induction of apoptosis by the PROTAC.[2][12]

-

Cell Treatment:

-

Treat cells with different concentrations of ARD-61 for a specified time (e.g., 48 or 72 hours).

-

-

Cell Staining:

-

Harvest the cells, including any floating cells in the media.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Live cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be Annexin V positive and PI negative.

-

Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant using flow cytometry analysis software (e.g., FlowJo).

-

In-Cell Ubiquitination Assay (Representative Protocol)

This assay confirms that the PROTAC-mediated protein degradation proceeds through the ubiquitin-proteasome pathway.

-

Cell Transfection and Treatment:

-

Co-transfect cells (e.g., HEK293T) with plasmids encoding for HA-tagged ubiquitin and the target protein (if not endogenously expressed).

-

Treat the transfected cells with the PROTAC of interest and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated protein.

-

-

Lysis and Immunoprecipitation:

-

Lyse the cells in a denaturing lysis buffer.

-

Immunoprecipitate the target protein using a specific antibody.

-

-

Western Blotting:

-

Elute the immunoprecipitated protein and analyze by Western blotting.

-

Probe the membrane with an anti-HA antibody to detect ubiquitinated forms of the target protein, which will appear as a high molecular weight smear.

-

Ternary Complex Formation Assay (Representative Protocol - NanoBRET™)

This assay measures the formation of the ternary complex in live cells.[13]

-

Cell Preparation:

-

Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL) fused to HaloTag®.

-

-

Labeling and Treatment:

-

Plate the transfected cells into a 96-well white assay plate.

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

-

Treat the cells with various concentrations of the PROTAC.

-

-

Signal Detection:

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Measure both the donor (NanoLuc®) and acceptor (HaloTag® 618) emission signals.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio (acceptor signal/donor signal). An increase in the BRET ratio indicates ternary complex formation.

-

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

The this compound linker, as exemplified in the potent AR degrader ARD-61, underscores the critical role of linker design in the development of effective PROTACs. Its rigid bipiperidine structure likely contributes to a favorable conformation for ternary complex formation, leading to highly efficient and potent degradation of the Androgen Receptor. The comprehensive data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating the rational design and evaluation of novel PROTACs for therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A highly potent PROTAC androgen receptor (AR) degrader ARD-61 effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]

- 5. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ternary Complex Formation [worldwide.promega.com]

- 9. portlandpress.com [portlandpress.com]

- 10. docs.abcam.com [docs.abcam.com]

- 11. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 12. A highly potent PROTAC androgen receptor (AR) degrader ARD-61 effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo | Semantic Scholar [semanticscholar.org]

- 13. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to Boc-bipiperidine-ethynylbenzoic Acid for PROTACs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Boc-bipiperidine-ethynylbenzoic acid, a crucial linker for the development of Proteolysis Targeting Chimeras (PROTACs). It details its application in the synthesis of the potent androgen receptor (AR) degrader, ARD-61, and outlines the methodologies for evaluating such PROTACs.

Introduction to this compound as a PROTAC Linker

This compound is an alkyl/ether-based PROTAC linker that plays a pivotal role in the design and synthesis of next-generation therapeutics. Its chemical structure features a Boc-protected bipiperidine moiety and an ethynylbenzoic acid group. This bifunctional nature allows it to covalently link a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase, thereby forming a PROTAC.

The terminal alkyne group on the benzoic acid ring makes this linker particularly suitable for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific reaction allows for the straightforward and robust conjugation of the linker to a molecule containing an azide (B81097) group, simplifying the synthesis of the final PROTAC construct.[1]

One of the most notable applications of this compound is in the synthesis of ARD-61, a highly potent and specific PROTAC that targets the androgen receptor (AR) for degradation.[1]

The PROTAC ARD-61: A Case Study

ARD-61 is a PROTAC that utilizes this compound as its linker to connect an androgen receptor antagonist to a von Hippel-Lindau (VHL) E3 ligase ligand. This design facilitates the recruitment of the AR protein to the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR.

Mechanism of Action

The mechanism of action of ARD-61 follows the general principle of PROTACs. The AR antagonist moiety of ARD-61 binds to the androgen receptor, while the VHL ligand portion binds to the VHL E3 ubiquitin ligase. This induced proximity results in the formation of a ternary complex (AR-ARD-61-VHL), which triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the AR. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.

dot

Caption: Mechanism of action of ARD-61 PROTAC.

Signaling Pathway

ARD-61 targets the androgen receptor signaling pathway, which is a critical driver in the development and progression of prostate cancer and certain types of breast cancer. By degrading the AR protein, ARD-61 effectively shuts down this signaling cascade. This leads to the inhibition of AR-regulated gene expression, resulting in the suppression of tumor cell proliferation and the induction of apoptosis.

dot

Caption: Androgen receptor signaling pathway and the intervention by ARD-61.

Quantitative Data for ARD-61

The following tables summarize the in vitro efficacy of ARD-61 in various cancer cell lines.

Table 1: In Vitro Degradation Efficacy (DC50) of ARD-61

| Cell Line | Cancer Type | DC50 (nM) |

| LNCaP | Prostate Cancer | 0.2 - 1 |

| VCaP | Prostate Cancer | 0.2 - 1 |

| 22Rv1 | Prostate Cancer | 0.2 - 1 |

| MDA-MB-453 | Breast Cancer | ~1.0 |

| T47D | Breast Cancer | 0.15 (for PR) |

Note: Data compiled from multiple sources. DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.

Table 2: In Vitro Anti-proliferative Activity (IC50) of ARD-61

| Cell Line | Cancer Type | IC50 (nM) |

| MDA-MB-453 | Breast Cancer | 235 |

| HCC1428 | Breast Cancer | 121 |

| MCF-7 | Breast Cancer | 39 |

| BT-549 | Breast Cancer | 147 |

| MDA-MB-415 | Breast Cancer | 380 |

Note: Data compiled from multiple sources. IC50 is the concentration of the drug that inhibits 50% of cell growth.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of PROTACs utilizing the this compound linker.

Synthesis of this compound and ARD-61

-

Synthesis of the this compound linker: This would likely involve multi-step organic synthesis to construct the bipiperidine core, introduce the Boc protecting group, and attach the ethynylbenzoic acid moiety.

-

Synthesis of the AR antagonist and VHL ligand: These are typically synthesized separately based on known pharmacophores.

-

Conjugation of the components: The final step involves linking the AR antagonist and the VHL ligand to the this compound linker. The ethynyl (B1212043) group on the linker would likely be utilized in a click chemistry reaction with an azide-functionalized binding moiety.

dot

Caption: General workflow for the synthesis of a PROTAC like ARD-61.

Western Blotting for AR Degradation

This protocol is used to quantify the degradation of the androgen receptor in cells treated with a PROTAC.

Materials:

-

AR-positive cancer cell lines (e.g., LNCaP, VCaP, MDA-MB-453)

-

Cell culture medium and supplements

-

PROTAC compound (e.g., ARD-61) and vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against AR

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-AR antibody and the loading control antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the ECL substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for AR and the loading control.

-

Normalize the AR band intensity to the loading control.

-

Calculate the percentage of AR degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

-

Cell Viability Assay

This protocol is used to assess the effect of the PROTAC on cell proliferation.

Materials:

-

Cancer cell lines

-

96-well plates

-

Cell culture medium

-

PROTAC compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a suitable density.

-

-

Compound Treatment:

-

After 24 hours, treat the cells with a serial dilution of the PROTAC.

-

-

Incubation:

-

Incubate the plate for an appropriate period (e.g., 72 hours).

-

-

Assay:

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated controls.

-

Plot the cell viability against the logarithm of the PROTAC concentration to determine the IC50 value.

-

Conclusion

This compound is a valuable and versatile linker for the construction of PROTACs, as exemplified by the potent androgen receptor degrader ARD-61. Its chemical properties, particularly the presence of an alkyne group for click chemistry, facilitate the modular and efficient synthesis of these complex molecules. The in-depth study of PROTACs like ARD-61, utilizing the experimental protocols outlined in this guide, is crucial for advancing the field of targeted protein degradation and developing novel therapeutics for diseases such as cancer. Further research into the synthesis and pharmacokinetic properties of PROTACs employing this linker will undoubtedly contribute to the design of even more effective and clinically successful drugs.

References

An In-Depth Technical Guide to Boc-bipiperidine-ethynylbenzoic Acid and its Role in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field, acting as heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. The design of a PROTAC is modular, consisting of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the physicochemical properties, cell permeability, and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation. This technical guide provides a comprehensive overview of a specific PROTAC linker, 4-((1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidin]-4-yl)ethynyl)benzoic acid, its application in the synthesis of potent PROTACs such as ARD-61, and the experimental methodologies used to evaluate their efficacy.

Introduction to Boc-bipiperidine-ethynylbenzoic Acid

4-((1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidin]-4-yl)ethynyl)benzoic acid is a heterobifunctional linker used in the synthesis of PROTACs. Its structure features a Boc-protected bipiperidine moiety connected to a benzoic acid via an ethynyl (B1212043) group. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine (B6355638) nitrogen, which can be removed during synthesis to allow for further chemical modifications. The bipiperidine structure provides a rigid scaffold, which can influence the spatial orientation of the two ligands of the PROTAC. The terminal carboxylic acid on the benzoic acid ring and the ethynyl group offer versatile handles for conjugation to the target protein ligand and the E3 ligase ligand, respectively. The ethynyl group is particularly useful for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of a stable triazole linkage.

Chemical Structure:

Role in Targeted Protein Degradation

The primary role of this compound is to serve as a linker in the construction of PROTACs that hijack the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The general mechanism of action for such a PROTAC is as follows:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the protein of interest (POI) and the VHL E3 ligase, forming a ternary complex.

-

Ubiquitination: The formation of the ternary complex brings the POI into close proximity with the E3 ligase machinery. This allows for the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a lysine (B10760008) residue on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome, the cell's primary protein degradation machinery.

-

PROTAC Recycling: After the POI is degraded, the PROTAC is released and can catalyze the degradation of another POI molecule.

VHL-Mediated Ubiquitination Signaling Pathway

The VHL E3 ligase complex is a key player in the cellular response to hypoxia. In the context of PROTACs, this complex is co-opted to degrade neo-substrates. The key components and their roles are outlined below.

Caption: VHL-mediated ubiquitination and degradation pathway induced by a PROTAC.

Case Study: ARD-61, an Androgen Receptor Degrader

ARD-61 is a potent PROTAC that induces the degradation of the Androgen Receptor (AR), a key driver of prostate cancer.[1] ARD-61 is synthesized using a VHL ligand, a linker derived from this compound, and an AR antagonist.[1]

Quantitative Data for ARD-61

The efficacy of ARD-61 has been demonstrated in various AR-positive breast cancer cell lines.[1][2]

| Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |

| MDA-MB-453 | 0.44 | >95 | 235 |

| MCF-7 | 1.8 | >95 | 39 |

| BT-549 | 2.0 | >95 | 147 |

| MDA-MB-415 | 2.4 | >95 | 380 |

| HCC1428 | 3.0 | >95 | 121 |

| T47D (PR) | 0.15 | >95 | - |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration for cell growth.

Experimental Protocols

Synthesis of 4-((1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidin]-4-yl)ethynyl)benzoic acid

A general synthetic approach involves the Sonogashira coupling of a protected 4-ethynyl-bipiperidine derivative with a 4-halobenzoic acid ester, followed by deprotection and functional group manipulation. A detailed, step-by-step protocol is outlined below, based on analogous syntheses.

Workflow for Linker Synthesis:

References

The Rise of Bipiperidine-Based PROTAC Linkers: A Technical Guide to Accelerating Targeted Protein Degradation

For Immediate Release

In the rapidly evolving field of targeted protein degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. Among the critical components of a PROTAC, the linker connecting the target-binding ligand and the E3 ligase-recruiting moiety plays a pivotal role in determining the efficacy, selectivity, and pharmacokinetic properties of the degrader. This technical guide delves into the discovery and development of a promising class of linkers built upon a bipiperidine core, offering researchers, scientists, and drug development professionals a comprehensive resource for harnessing their potential.

The strategic incorporation of rigid structural elements, such as piperidine (B6355638) rings, into PROTAC linkers has emerged as a powerful strategy to enhance metabolic stability and optimize the spatial orientation of the ternary complex. This guide will focus on the design, synthesis, and evaluation of bipiperidine-based PROTACs, with a particular emphasis on a series of Bruton's Tyrosine Kinase (BTK) degraders that exemplify the advantages of this linker class.

The Bipiperidine Advantage in PROTAC Design

Bipiperidine-based linkers offer several key advantages in the design of potent and drug-like PROTACs:

-

Enhanced Metabolic Stability: The rigid bipiperidine scaffold is less susceptible to enzymatic degradation compared to more flexible alkyl or PEG linkers, leading to an improved pharmacokinetic profile.[1]

-

Optimal Vectorial Alignment: The defined stereochemistry and conformational rigidity of the bipiperidine core can pre-organize the PROTAC molecule, facilitating productive ternary complex formation between the target protein and the E3 ligase.

-

Improved Physicochemical Properties: The inclusion of nitrogen atoms within the piperidine rings can modulate the polarity and solubility of the PROTAC, contributing to better cell permeability and overall drug-like properties.

-

Synthetic Tractability: Bipiperidine moieties can be readily synthesized and functionalized, allowing for the systematic exploration of structure-activity relationships (SAR).

Quantitative Analysis of Bipiperidine-Based BTK Degraders

To illustrate the impact of bipiperidine linkers on PROTAC performance, we present a summary of the degradation activity and metabolic stability of a series of BTK PROTACs. These compounds are derived from the potent BTK inhibitor ARQ-531 and recruit the Cereblon (CRBN) E3 ligase. The key innovation lies in the linker design, where a flexible linker in a parent compound (6e) was replaced with a rigid bipiperidine-containing linker in compound 3e .

Table 1: In Vitro Degradation of BTK by PROTACs in MOLM-14 Cells [1]

| Compound | Linker Type | DC50 (nM) | Dmax (%) |

| 6e | Flexible | 1.5 | >95 |

| 3e | Bipiperidine | 0.8 | >95 |

Table 2: Metabolic Stability of BTK PROTACs in Human Liver Microsomes [1]

| Compound | T1/2 (min) |

| 6e | 15.3 |

| 3e | >145 |

These data clearly demonstrate that the incorporation of a bipiperidine linker in compound 3e not only maintains exceptional degradation potency but also dramatically improves metabolic stability by nearly tenfold.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of bipiperidine-based PROTACs.

Synthesis of Bipiperidine-Based PROTACs

The synthesis of bipiperidine-based PROTACs involves a modular approach. The following is a representative protocol for the synthesis of a key bipiperidine linker intermediate and its subsequent coupling to the target-binding and E3 ligase-recruiting ligands.

Protocol 3.1.1: Synthesis of (1,4'-Bipiperidin)-4-ylmethanol

-

Materials: 1,4'-Bipiperidine, Ethyl 4-oxocyclohexanecarboxylate, Sodium triacetoxyborohydride (B8407120), Dichloromethane (DCM), Sodium bicarbonate, Magnesium sulfate, Methanol (B129727).

-

Procedure:

-

To a solution of 1,4'-bipiperidine in DCM, add ethyl 4-oxocyclohexanecarboxylate.

-

Add sodium triacetoxyborohydride portion-wise and stir the mixture at room temperature overnight.

-

Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the crude product in methanol and purify by flash column chromatography to obtain the desired product.

-

Protocol 3.1.2: General Procedure for PROTAC Synthesis via Amide Coupling

-

Materials: Target-binding ligand with a carboxylic acid handle, E3 ligase ligand with an amine handle, Bipiperidine linker with a carboxylic acid or amine handle, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide).

-

Procedure:

-

Dissolve the carboxylic acid-containing component (target ligand or linker) in anhydrous DMF.

-

Add HATU and DIPEA and stir the mixture at room temperature for 15 minutes.

-

Add the amine-containing component (E3 ligase ligand or linker) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the crude product by preparative HPLC to yield the final PROTAC.

-

Cellular Degradation Assays

Protocol 3.2.1: Western Blotting for Target Protein Degradation

-

Cell Culture and Treatment:

-

Plate cells (e.g., MOLM-14 for BTK degradation) in 6-well plates and allow them to adhere.

-

Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with a primary antibody against the target protein (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Visualize the protein bands using an ECL detection reagent and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

-

Binding Assays

Protocol 3.3.1: Fluorescence Polarization (FP) Assay for Ternary Complex Formation

-

Materials: Fluorescently labeled ligand for either the target protein or the E3 ligase, purified target protein, purified E3 ligase complex (e.g., CRBN-DDB1), PROTAC, assay buffer.

-

Procedure:

-

Prepare a solution of the fluorescently labeled ligand in the assay buffer.

-

In a multi-well plate, add the fluorescently labeled ligand and one of the proteins (e.g., target protein).

-

Add increasing concentrations of the PROTAC to the wells.

-

Add a constant concentration of the second protein (e.g., E3 ligase complex) to all wells.

-

Incubate the plate to allow for ternary complex formation to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader.

-

-

Data Analysis:

-

An increase in fluorescence polarization indicates the formation of a larger complex (the ternary complex).

-

Plot the change in polarization against the PROTAC concentration to determine the cooperativity of ternary complex formation.

-

Signaling Pathways and Experimental Workflows

The development of bipiperidine-based PROTACs follows a structured workflow, and their mechanism of action involves hijacking the cell's natural protein degradation machinery.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Bipiperidine-based PROTAC development workflow.

By degrading BTK, these PROTACs effectively shut down the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.

Caption: BTK signaling pathway and the point of intervention by BTK PROTACs.

Conclusion

The discovery and development of bipiperidine-based PROTAC linkers represent a significant advancement in the field of targeted protein degradation. The inherent rigidity and favorable physicochemical properties of the bipiperidine scaffold contribute to enhanced metabolic stability and potent degradation activity, as demonstrated by the BTK degrader case study. This technical guide provides a foundational understanding and practical protocols for researchers to explore and exploit the potential of bipiperidine linkers in the design of next-generation PROTACs for a wide range of therapeutic targets. The continued exploration of such innovative linker strategies will undoubtedly accelerate the translation of TPD technology from the laboratory to the clinic.

References

Technical Guide: Spectroscopic and Synthetic Profile of Boc-bipiperidine-ethynylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, MS) and a hypothetical synthetic protocol for tert-butyl 4-(2-(4-(4-carboxyphenylethynyl)piperidin-1-yl)ethyl)piperidine-1-carboxylate, herein referred to as Boc-bipiperidine-ethynylbenzoic acid. This molecule incorporates a Boc-protected bipiperidine moiety linked to a 4-ethynylbenzoic acid unit, suggesting potential applications in medicinal chemistry and materials science where rigid, functionalized scaffolds are of interest. This document outlines a plausible synthetic route via Sonogashira coupling and presents predicted spectroscopic data based on the analysis of its constituent fragments and related structures. Detailed experimental protocols, data tables, and visualizations are provided to support further research and development efforts.

Chemical Structure

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Hypothetical Synthesis

The synthesis of this compound can be envisioned through a Sonogashira cross-coupling reaction. This widely used method forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. In this proposed route, a Boc-protected iodo-bipiperidine derivative would be coupled with 4-ethynylbenzoic acid.

Proposed Synthetic Scheme

Caption: Proposed Sonogashira coupling for the synthesis of this compound.

Experimental Protocol: Sonogashira Coupling

This protocol is a general guideline and may require optimization.

-

Reaction Setup : To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the Boc-protected iodo-bipiperidine (1.0 eq), 4-ethynylbenzoic acid (1.1 eq), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (CuI, 0.025 eq).

-

Solvent and Reagent Addition : Add anhydrous tetrahydrofuran (B95107) (THF) as the solvent, followed by the addition of a suitable base, such as diisopropylamine (7.0 eq).

-

Reaction Execution : Stir the reaction mixture at room temperature for 3 hours or until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up : Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst.

-

Extraction : Wash the filtrate sequentially with saturated aqueous ammonium (B1175870) chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. These predictions are based on the known spectral data of the constituent chemical moieties.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.45 | s | 9H | tert-butyl (Boc) |

| ~1.60-1.80 | m | 8H | Piperidine CH₂ |

| ~2.50-2.70 | m | 4H | Piperidine CH₂ adjacent to N |

| ~2.80-3.00 | m | 4H | Piperidine CH₂ adjacent to N |

| ~3.50 | m | 1H | Piperidine CH |

| ~4.10 | br s | 2H | Piperidine CH₂ (Boc) |

| ~7.50 | d | 2H | Aromatic CH |

| ~7.95 | d | 2H | Aromatic CH |

| ~12.5 | br s | 1H | Carboxylic acid OH |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~28.5 | tert-butyl (Boc) CH₃ |

| ~30-35 | Piperidine CH₂ |

| ~45-55 | Piperidine CH₂ adjacent to N |

| ~60 | Piperidine CH |

| ~80.0 | tert-butyl (Boc) quaternary C |

| ~90.0 | Alkyne C |

| ~92.0 | Alkyne C |

| ~125.0 | Aromatic quaternary C |

| ~129.5 | Aromatic CH |

| ~130.0 | Aromatic quaternary C |

| ~132.0 | Aromatic CH |

| ~155.0 | Boc C=O |

| ~167.0 | Carboxylic acid C=O |

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| [M+H]⁺ | Protonated molecular ion |

| [M-56]⁺ | Loss of isobutylene (B52900) from Boc group |

| [M-100]⁺ | Loss of the Boc group |

| [M-C₉H₅O₂]⁺ | Cleavage at the ethynylbenzoic acid moiety |

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound.

Caption: Workflow for the synthesis and analysis of the target compound.

Hypothetical Biological Signaling Pathway Involvement

Given its rigid structure and the presence of a carboxylic acid, this compound could potentially interact with various biological targets. For instance, it could be investigated as a ligand for receptors or enzymes where a specific spatial arrangement of functional groups is required for binding. The following diagram illustrates a hypothetical signaling pathway where such a molecule might act as an inhibitor.

Caption: Hypothetical inhibition of a signaling pathway by the title compound.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of this compound. The proposed Sonogashira coupling protocol offers a viable route to this molecule. The predicted NMR and MS data serve as a benchmark for the structural verification of the synthesized compound. The provided workflows and diagrams offer a clear framework for researchers and drug development professionals to initiate further studies on this and related molecular scaffolds. Future work should focus on the experimental validation of the proposed synthesis and a thorough characterization of the compound's physicochemical and biological properties.

An In-depth Technical Guide on the Solubility and Stability of Boc-bipiperidine-ethynylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Boc-bipiperidine-ethynylbenzoic acid, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Given its role as a PROTAC linker, understanding its physicochemical properties is paramount for the successful development of novel therapeutics.[1] This document outlines detailed experimental protocols for assessing these characteristics and presents representative data to guide researchers in their drug development efforts.

Introduction to this compound

This compound is a heterobifunctional molecule incorporating a Boc-protected bipiperidine moiety and an ethynylbenzoic acid group. This structure makes it a valuable linker in the construction of PROTACs, which are emerging as a powerful modality for targeted protein degradation.[2][3][4] The bipiperidine component can influence the spatial orientation of the final PROTAC, while the ethynylbenzoic acid provides a reactive handle for conjugation to other molecular components, often via click chemistry.[1] The overall solubility and stability of a PROTAC are critically influenced by the properties of its linker.[2][] Therefore, a thorough characterization of this compound is essential.

Solubility Studies

The solubility of a drug candidate is a critical determinant of its bioavailability and formulation feasibility.[6][7][8] Both kinetic and thermodynamic solubility are important parameters to assess during drug discovery and development.[6][7][9]

Quantitative Solubility Data

The following table summarizes the anticipated solubility of this compound in various media relevant to pharmaceutical development.

| Parameter | Phosphate-Buffered Saline (PBS, pH 7.4) | Simulated Gastric Fluid (SGF, pH 1.2) | Simulated Intestinal Fluid (SIF, pH 6.8) |

| Kinetic Solubility (µg/mL) | 75 | 150 | 60 |

| Thermodynamic Solubility (µg/mL) | 50 | 120 | 45 |

Experimental Protocols for Solubility Determination

This assay measures the solubility of a compound from a DMSO stock solution, which is relevant for early-stage in vitro screening.[6][10][11]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition of Aqueous Buffer: Add the respective aqueous buffer (PBS, SGF, or SIF) to each well to achieve the final desired concentrations. The final DMSO concentration should be kept below 1% to minimize its effect on solubility.

-

Incubation: Incubate the plate at room temperature with gentle shaking for 2 hours.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer. The lowest concentration at which precipitation is observed is recorded as the kinetic solubility.

-

Quantification (Optional): For a more quantitative assessment, the supernatant can be separated from any precipitate by filtration or centrifugation. The concentration of the dissolved compound in the supernatant is then determined by HPLC-UV analysis against a standard curve.[9]

This method determines the equilibrium solubility of the solid compound and is considered the gold standard for solubility measurement.[7][9][12][13]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test buffer (PBS, SGF, or SIF).

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to pellet any remaining suspended particles.

-

Sample Analysis: Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm filter.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

Solubility Experimental Workflow

Stability Studies

Assessing the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[14] Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.[15][16][17][18]

Quantitative Stability Data (Forced Degradation)

The following table presents plausible data from a forced degradation study on this compound.

| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |

| Acidic (0.1 M HCl) | 24 hours | 60°C | 15% | Hydrolysis of Boc group |

| Basic (0.1 M NaOH) | 24 hours | 60°C | 8% | Minor hydrolysis |

| Oxidative (3% H₂O₂) | 24 hours | Room Temp | 5% | Oxidation of bipiperidine |

| Thermal | 48 hours | 80°C | <2% | Minimal degradation |

| Photolytic (ICH Q1B) | 1.2 million lux hours | Room Temp | <1% | Negligible degradation |

Experimental Protocols for Stability Assessment

This study exposes the compound to harsh conditions to accelerate its degradation.[15][16][18]

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents for each stress condition.

-

Stress Conditions:

-

Acidic: Treat the sample solution with 0.1 M HCl and incubate at 60°C.

-

Basic: Treat the sample solution with 0.1 M NaOH and incubate at 60°C.

-

Oxidative: Treat the sample solution with 3% H₂O₂ and keep at room temperature.

-

Thermal: Store the solid compound and a solution of the compound at 80°C.

-

Photolytic: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 4, 8, 12, and 24 hours).

-

Sample Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient mobile phase) coupled with a UV detector and a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.

-

Quantification: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

Stability Study Experimental Workflow

Conclusion

This technical guide provides a framework for evaluating the solubility and stability of this compound. The presented protocols and representative data highlight the key considerations for researchers working with this important PROTAC linker. A thorough understanding of these physicochemical properties is essential for the successful design and development of effective and stable protein-degrading therapeutics. It is recommended that these studies be performed for each new batch of the compound to ensure consistency and quality.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. The Essential Role of Linkers in PROTACs [axispharm.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. evotec.com [evotec.com]

- 9. enamine.net [enamine.net]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 14. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 15. resolvemass.ca [resolvemass.ca]

- 16. biopharminternational.com [biopharminternational.com]

- 17. ijisrt.com [ijisrt.com]

- 18. sgs.com [sgs.com]

Methodological & Application

Application Notes and Protocols: Conjugation of Boc-bipiperidine-ethynylbenzoic Acid to a Warhead

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols for the conjugation of the bifunctional linker, Boc-bipiperidine-ethynylbenzoic acid, to a functionalized warhead. This linker possesses two key reactive handles: a carboxylic acid and a terminal alkyne. This dual functionality allows for versatile conjugation strategies, enabling the covalent attachment of this linker to a warhead through either an amide bond, a triazole ring via "click" chemistry, or a carbon-carbon bond via Sonogashira coupling. The choice of conjugation method will depend on the available functional groups on the warhead molecule. The Boc (tert-butyloxycarbonyl) protecting group on the bipiperidine moiety can be removed in a subsequent step to reveal a secondary amine, which can then be used for further conjugation, for example, to a ligand that directs the warhead to its biological target.

Three primary conjugation strategies are presented:

-

Amide Coupling: Utilizing the carboxylic acid of the linker to react with an amine-functionalized warhead via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Employing the terminal alkyne of the linker to "click" with an azide-functionalized warhead.[1][2][3][4]

-

Sonogashira Coupling: Coupling the terminal alkyne of the linker with an aryl or vinyl halide-functionalized warhead using a palladium catalyst and a copper(I) co-catalyst.[5][6][7][8][9]

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol is suitable for warheads containing a primary or secondary amine. The carboxylic acid on the this compound is activated with EDC and NHS to form a more stable NHS-ester intermediate, which then readily reacts with the amine on the warhead to form a stable amide bond.[10][11][12][13]

Experimental Protocol

-

Activation of Carboxylic Acid:

-

Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Add N-hydroxysuccinimide (NHS) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq).

-

Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere (e.g., nitrogen or argon). Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Conjugation to Amine-Warhead:

-

In a separate flask, dissolve the amine-functionalized warhead (1.1 eq) in the same anhydrous solvent.

-

Add the activated NHS-ester solution dropwise to the warhead solution.

-

Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with the reaction solvent and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired conjugate.

-

Data Presentation

| Reagent | Molar Eq. | Purpose |

| This compound | 1.0 | Linker |

| Amine-functionalized Warhead | 1.1 | Payload |

| EDC | 1.5 | Carboxylic acid activating agent |

| NHS | 1.2 | Stabilizes activated intermediate |

| DIPEA | 2.0 | Base |

| Anhydrous DMF or DCM | - | Solvent |

Experimental Workflow Diagram

Caption: Workflow for Amide Coupling.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" protocol is ideal for conjugating the alkyne-containing linker to a warhead that has been functionalized with an azide (B81097) group. This reaction is highly efficient, specific, and can be performed under mild, often aqueous, conditions.[2][3][4]

Experimental Protocol

-

Reaction Setup:

-

Dissolve the azide-functionalized warhead (1.0 eq) and this compound (1.1 eq) in a suitable solvent system such as a mixture of t-butanol and water (1:1).

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

-

Catalyst Addition and Reaction:

-

Prepare a fresh solution of sodium ascorbate (B8700270) (0.3 eq in water).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the addition of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq in water).

-

Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often characterized by a color change.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the 1,4-disubstituted triazole conjugate.

-

Data Presentation

| Reagent | Molar Eq. | Purpose |

| This compound | 1.1 | Alkyne-containing linker |

| Azide-functionalized Warhead | 1.0 | Azide-containing payload |

| CuSO₄·5H₂O | 0.1 | Copper(II) catalyst precursor |

| Sodium Ascorbate | 0.3 | Reducing agent to form Cu(I) in situ |

| t-Butanol/Water (1:1) | - | Solvent |

Experimental Workflow Diagram

Caption: Workflow for CuAAC "Click" Chemistry.

Protocol 3: Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7][8] This protocol is applicable for warheads functionalized with an iodide, bromide, or triflate group.

Experimental Protocol

-

Reaction Setup:

-

To a reaction vessel, add the aryl/vinyl halide-warhead (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

-

Solvent and Base Addition:

-

Add an anhydrous, degassed solvent such as tetrahydrofuran (B95107) (THF) or DMF.

-

Add a degassed amine base, typically triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (3.0 eq).

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting materials are consumed, as monitored by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

-

-

Work-up and Purification:

-

After completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by flash column chromatography.

-

Data Presentation

| Reagent | Molar Eq. | Purpose |

| This compound | 1.2 | Terminal alkyne |

| Aryl/Vinyl Halide-Warhead | 1.0 | Coupling partner |

| Pd(PPh₃)₄ | 0.05 | Palladium catalyst |

| CuI | 0.1 | Copper(I) co-catalyst |

| TEA or DIPEA | 3.0 | Base |

| Anhydrous THF or DMF | - | Solvent |

Experimental Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 8. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 12. electrochemsci.org [electrochemsci.org]

- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols for the Integration of Novel Carboxylic Acids in Solid-Phase Peptide Synthesis: A General Guideline

Disclaimer: Extensive searches for "Boc-bipiperidine-ethynylbenzoic acid" did not yield specific experimental data or established protocols for this particular compound. The following application notes and protocols are therefore provided as a general guideline for the incorporation of novel carboxylic acid-containing building blocks, such as the one specified, into solid-phase peptide synthesis (SPPS). These protocols are based on established principles of Boc-chemistry SPPS and require thorough experimental optimization and validation for any new, uncharacterized compound.

Introduction

The introduction of non-proteinogenic amino acids and rigid linkers is a key strategy in modern drug discovery and peptide science. These modifications can enhance peptide stability, conformational rigidity, and biological activity. A molecule like this compound, with its Boc-protected amine, a carboxylic acid for coupling, a rigid bipiperidine core, and a reactive ethynyl (B1212043) group, represents a versatile building block for peptide modification. It can potentially be used as a rigid linker to construct well-defined peptide architectures or as a side chain-modified non-natural amino acid. The terminal ethynyl group further allows for post-synthetic modifications via "click chemistry."

These application notes provide a theoretical framework and general experimental protocols for the handling and incorporation of such a building block in Boc-based solid-phase peptide synthesis.

Potential Applications

-

Rigid Linker: The bipiperidine and benzoic acid components can serve as a rigid spacer between peptide sequences or other moieties, aiding in the study of structure-activity relationships.

-

Pharmacophore Scaffolding: The rigid structure can act as a scaffold to present pharmacophoric elements in a defined spatial orientation.

-

Introduction of a "Clickable" Handle: The ethynyl group enables the covalent attachment of various molecules (e.g., fluorophores, imaging agents, polymers) through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."

General Properties and Handling

While specific data for this compound is unavailable, building blocks of this nature are typically crystalline or amorphous solids.

Table 1: General Handling and Storage Recommendations

| Parameter | Recommendation |

| Storage | Store at 2-8°C in a desiccated environment to prevent hydrolysis of the Boc group and degradation. |

| Solubility | Expected to be soluble in common organic solvents used in SPPS, such as Dimethylformamide (DMF) and Dichloromethane (DCM). Test solubility before use. |

| Safety | Handle with standard laboratory safety precautions, including wearing gloves, safety glasses, and a lab coat. Use in a well-ventilated area. |

Experimental Protocols

The following are generalized protocols for the incorporation of a novel carboxylic acid building block using a Boc-SPPS strategy.

Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., Merrifield, PAM, or MBHA resin) in a reaction vessel.

-

Wash the resin with Dichloromethane (DCM) (3 x 10 mL/g of resin) to remove impurities.

-

Swell the resin in DCM for at least 30 minutes before proceeding with the synthesis.

Boc-Deprotection

This step is performed to deprotect the N-terminal Boc group of the growing peptide chain on the resin before coupling the next amino acid or the novel building block.

-

Drain the DCM from the swollen resin.

-

Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.

-

Agitate the mixture for 5 minutes (pre-wash).

-

Drain the TFA/DCM solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[1]

-

Drain the TFA/DCM solution.

-

Wash the resin with DCM (3 x 10 mL/g).

-

Wash the resin with Isopropanol (IPA) (2 x 10 mL/g).

-

Wash the resin with DCM (3 x 10 mL/g).

Neutralization

This step is crucial to neutralize the protonated N-terminal amine after TFA treatment.

-

Add a solution of 10% Diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 2 minutes.

-

Drain the solution.

-

Repeat the neutralization step one more time.

-

Wash the resin with DCM (5 x 10 mL/g) to remove excess base.

Coupling of this compound

This protocol describes the activation and coupling of the novel building block to the deprotected N-terminus of the peptide-resin.

Table 2: Reagent Quantities for Coupling

| Reagent | Equivalents (relative to resin loading) |

| This compound | 2 - 4 eq. |

| Coupling Reagent (e.g., HBTU/HOBt, HATU) | 2 - 4 eq. |

| Base (e.g., DIEA) | 4 - 8 eq. |

Protocol:

-